molecular formula C10H9ClN2O2 B117253 1-Chloro-6,7-dimethoxyphthalazine CAS No. 70724-23-1

1-Chloro-6,7-dimethoxyphthalazine

Cat. No. B117253
Key on ui cas rn: 70724-23-1
M. Wt: 224.64 g/mol
InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N
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Patent
US04370328

Procedure details

6,7-Dimethoxyphthalazin-1-one (20.6 g.) was heated under reflux with phosphoryl chloride (200 ml.) for 6 hours then cooled to room temperature and the excess phosphoryl chloride removed under reduced pressure. The resultant brown solid was suspended in acetone (150 ml.) and poured onto cold (5° C.) concentrated ammonium hydroxide (200 ml.). The crude product was filtered, washed with water (200 ml.) then petroleum ether (200 ml.). The pale yellow solid was dried (20 g.), dissolved in the minimum volume of chloroform and precipitated with excess petroleum ether, after which it was recovered by filtration, washed again with petroleum ether (100 ml.) and dried to give 1-chloro-6,7-dimethoxyphthalazine (13 g.), m.p. 195°-197° C. with decomposition.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=O)[NH:8][N:7]=[CH:6]2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2)[CH:6]=[N:7][N:8]=1

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
COC=1C=C2C=NNC(C2=CC1OC)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess phosphoryl chloride removed under reduced pressure
ADDITION
Type
ADDITION
Details
poured onto cold (5° C.) concentrated ammonium hydroxide (200 ml.)
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
WASH
Type
WASH
Details
washed with water (200 ml.)
CUSTOM
Type
CUSTOM
Details
The pale yellow solid was dried (20 g.)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the minimum volume of chloroform
CUSTOM
Type
CUSTOM
Details
precipitated with excess petroleum ether
FILTRATION
Type
FILTRATION
Details
after which it was recovered by filtration
WASH
Type
WASH
Details
washed again with petroleum ether (100 ml.)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=CC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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